2-氰基乙基异硫氰酸酯

描述

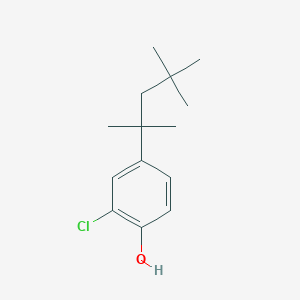

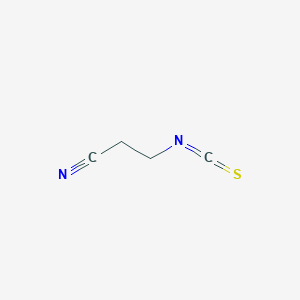

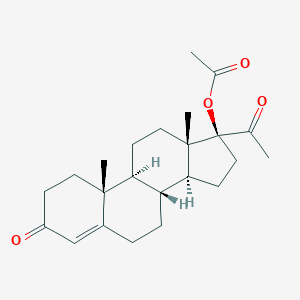

2-Cyanoethyl isothiocyanate is a product that is not intended for human or veterinary use and is for research use only. It has the molecular formula C4H4N2S and a molecular weight of 112.16 g/mol .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The molecular structure of 2-Cyanoethyl isothiocyanate is similar to other isothiocyanates, but with a cyanoethyl group attached .

Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions .

Physical And Chemical Properties Analysis

2-Cyanoethyl isothiocyanate has a molecular weight of 112.16 g/mol . It has a flash point of 116.6ºC, and a vapour pressure of 0.00736mmHg at 25°C . Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions .

科学研究应用

1. 癌症的化学预防

异硫氰酸酯,包括 2-氰基乙基异硫氰酸酯等化合物,在用致癌物处理啮齿动物时,已显示出抑制癌症诱发的有效性。它们通过有利地改变致癌物代谢来作为化学预防剂。这包括抑制第 1 相酶和/或诱导第 2 相酶,后者可以解毒致癌物 (Hecht,1999)。此外,已知异硫氰酸酯可以触发癌细胞凋亡,这是一个程序性细胞死亡过程,对于阻止癌细胞扩散至关重要 (Yu 等,1998)。

2. 聚缩杂环的合成

研究表明,2-氰基乙基异硫氰酸酯可用于合成新的聚缩杂环。这些化合物在包括制药和材料科学在内的各个领域具有潜在应用。例如,2-氰基乙基异硫氰酸酯与 Mn(III) 醋酸盐的反应生成了一种新的聚缩杂环,其通过 X 射线晶体学表征 (Calestani 等,2001)。

3. 抗菌特性

异硫氰酸酯,例如 2-氰基乙基异硫氰酸酯,因其抗菌特性而受到研究。它们对多种病原体有效,包括耐甲氧西林金黄色葡萄球菌 (MRSA)。构效关系表明,异硫氰酸酯的化学结构与其作为抗菌剂的有效性之间存在很强的相关性 (Dias 等,2014)。

4. 有机合成中的应用

异硫氰酸酯,包括 2-氰基乙基异硫氰酸酯,在有机合成中很有价值。它们用于合成具有潜在生物活性的各种杂环系统。这些合成化合物已经过测试,以了解其抗菌活性,突出了其在药学化学中的重要性 (Hemdan,2010)。

5. 生物学研究中的标记试剂

包括与 2-氰基乙基异硫氰酸酯相关的异硫氰酸酯衍生物已被合成作为蛋白质和其他生物分子的荧光共价标记试剂。由于其荧光特性,这些化合物可用于各种生物测定和成像技术,从而扩大了生物研究中多色分析的可能性 (Mujumdar 等,1989)。

安全和危害

Isothiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

属性

IUPAC Name |

3-isothiocyanatopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c5-2-1-3-6-4-7/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGQEJKDMXLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172376 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl isothiocyanate | |

CAS RN |

18967-32-3 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)